molecular formula C8H4BrCl B6156749 2-bromo-1-chloro-4-ethynylbenzene CAS No. 1564565-93-0

2-bromo-1-chloro-4-ethynylbenzene

Cat. No.: B6156749
CAS No.: 1564565-93-0
M. Wt: 215.5
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Description

2-bromo-1-chloro-4-ethynylbenzene is an organic compound that belongs to the family of halogenated hydrocarbons. It is characterized by the presence of bromine, chlorine, and ethynyl groups attached to a benzene ring. This compound is used in various fields, including organic synthesis, pharmaceuticals, and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-1-chloro-4-ethynylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 4-chloro-1-ethynylbenzene using bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-bromo-1-chloro-4-ethynylbenzene undergoes several types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

    Coupling Reactions: It can undergo Sonogashira coupling reactions with iodophenyl groups to form bromo tolane derivatives.

    Oxidation and Reduction: The ethynyl group can be oxidized or reduced under specific conditions to form various derivatives.

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Sonogashira Coupling: Palladium catalyst, copper co-catalyst, and an appropriate base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be formed.

    Coupling Products: Bromo tolane derivatives and other coupled products.

    Oxidation Products: Carboxylic acids or ketones, depending on the extent of oxidation.

Scientific Research Applications

2-bromo-1-chloro-4-ethynylbenzene has a broad range of applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Pharmaceuticals: Used as an intermediate in the synthesis of pharmaceutical compounds.

    Chemical Research: Employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 2-bromo-1-chloro-4-ethynylbenzene in chemical reactions involves electrophilic aromatic substitution. The electrophile forms a sigma-bond with the benzene ring, generating a positively charged benzenonium intermediate. This intermediate then undergoes deprotonation to yield the substituted benzene ring . The presence of bromine and chlorine atoms can influence the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-bromo-2-chlorobenzene
  • 1-bromo-3-chlorobenzene
  • 1-bromo-4-chlorobenzene
  • 1-chloro-4-ethynylbenzene

Uniqueness

2-bromo-1-chloro-4-ethynylbenzene is unique due to the presence of both bromine and chlorine atoms along with an ethynyl group on the benzene ring. This combination of substituents imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound in organic synthesis and research .

Properties

CAS No.

1564565-93-0

Molecular Formula

C8H4BrCl

Molecular Weight

215.5

Purity

95

Origin of Product

United States

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